2-(Difluoromethyl)-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a pyridine ring. The presence of the difluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-methylpyridin-3-amine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents. For example, the reaction of 5-methylpyridin-3-amine with a difluoromethylating agent such as difluoromethyl phenyl sulfone under basic conditions can yield the desired compound . The reaction conditions often involve the use of a base like potassium carbonate (K2CO3) and a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of more sustainable and cost-effective difluoromethylating reagents can further improve the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride
Properties
Molecular Formula |
C7H8F2N2 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-2-5(10)6(7(8)9)11-3-4/h2-3,7H,10H2,1H3 |
InChI Key |
ZLXXLGGZZCQDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.